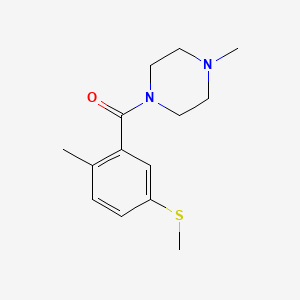![molecular formula C13H17NOS B7474453 [3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone, commonly known as MSM or Methylsulfonylmethane, is a naturally occurring compound found in plants, animals, and humans. It is a sulfur-containing compound that has been extensively studied for its potential therapeutic benefits. MSM has gained popularity as a dietary supplement and is widely used in the field of scientific research.
Mechanism of Action
The exact mechanism of action of MSM is not fully understood. It is believed to work by reducing inflammation and oxidative stress in the body. MSM has been shown to modulate the activity of various enzymes and transcription factors involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MSM has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. MSM has also been shown to improve joint health and reduce pain in individuals with osteoarthritis. It has been shown to improve skin health and reduce the symptoms of allergies.
Advantages and Limitations for Lab Experiments
MSM has several advantages for lab experiments. It is a naturally occurring compound that is readily available and easy to synthesize. It has been extensively studied for its potential therapeutic benefits and has a well-established safety profile. However, MSM also has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time. It can also be difficult to work with due to its hygroscopic nature.
Future Directions
There are several future directions for the study of MSM. Further research is needed to fully understand the mechanism of action of MSM and its potential therapeutic benefits. MSM has been studied for its potential use in cancer treatment, and further research in this area is needed. Additionally, MSM has been shown to have potential in the treatment of neurological disorders, and further research in this area is warranted. Finally, the development of novel MSM derivatives may lead to the discovery of new therapeutic agents.
Synthesis Methods
MSM can be synthesized through various methods, including the oxidation of dimethyl sulfoxide (DMSO) and the reaction of methanol and hydrogen sulfide. The most commonly used method for the synthesis of MSM is the reaction of DMSO and hydrogen peroxide in the presence of a catalyst.
Scientific Research Applications
MSM has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has been used in the treatment of various conditions, including osteoarthritis, allergies, and skin disorders. It has also been studied for its potential use in cancer treatment.
properties
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-10-11-5-4-6-12(9-11)13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVIJYRHADOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)

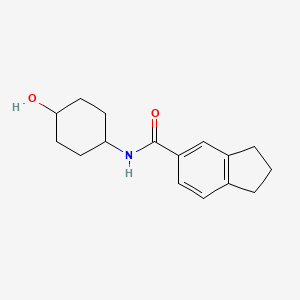
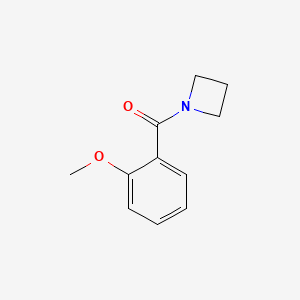
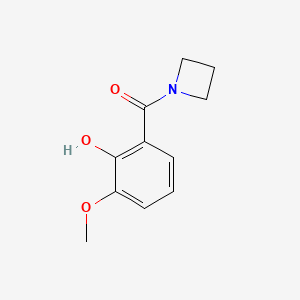
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)
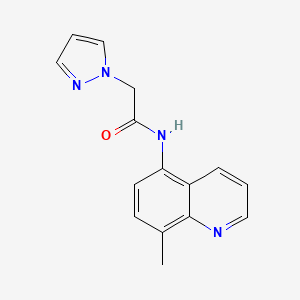
![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)

